

An In-Depth Technical Guide to 1-(4-hydroxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 4-hydroxyphenyl ketone*

Cat. No.: *B184925*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-hydroxyphenyl)-2-phenylethanone, a notable member of the deoxybenzoin class of compounds, serves as a significant molecule in the landscape of chemical and pharmaceutical research. Deoxybenzoins are recognized as precursors to isoflavonoids and exhibit a wide spectrum of biological activities. This guide provides a comprehensive overview of 1-(4-hydroxyphenyl)-2-phenylethanone, including its chemical identity, synthesis protocols, and known biological significance, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

The compound with the IUPAC name 1-(4-hydroxyphenyl)-2-phenylethanone is also known by several other names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for exhaustive literature searches and unambiguous communication in a research context.

Synonym	Reference
4-Hydroxydeoxybenzoin	[1]
Benzyl p-hydroxyphenyl ketone	[1]
p-(Phenylacetyl)phenol	[1]
4-Hydroxydesoxybenzoin	[1]
Benzyl 4-hydroxyphenyl ketone	[1]
Acetophenone, 4'-hydroxy-2-phenyl-	[1]
4'-Hydroxy-2-phenylacetophenone	[1]
NSC 60474	[1]

Chemical Properties:

Property	Value	Reference
CAS Registry Number	2491-32-9	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1]
Molecular Weight	212.24 g/mol	[1]

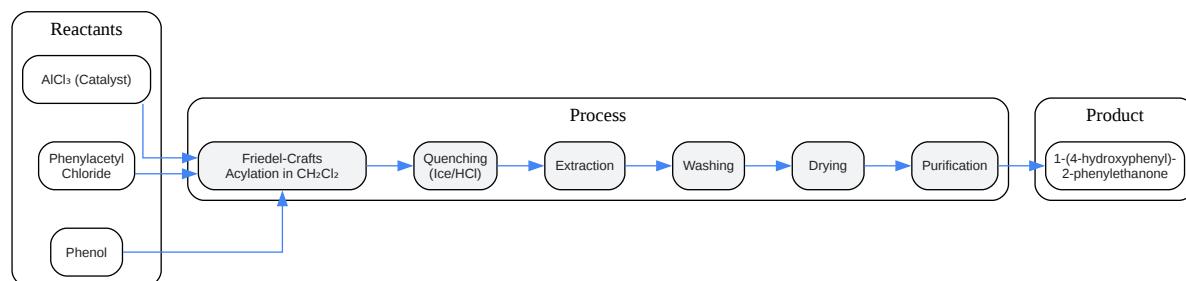
Synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone

The synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone and its analogs is most commonly achieved through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the formation of the aryl ketone structure.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of deoxybenzoins, adapted for the preparation of 1-(4-hydroxyphenyl)-2-phenylethanone.

Materials:


- Phenol
- Phenylacetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (CH_2Cl_2)
- 1N Hydrochloric acid (HCl)
- 5% aqueous Sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in dry dichloromethane.
- Cooling: Cool the solution to 0-5 °C using an ice bath.
- Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C. Stir the mixture until the catalyst is completely dissolved.
- Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in dry dichloromethane from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic extracts and wash sequentially with 1N hydrochloric acid, water, 5% aqueous sodium hydroxide, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 1-(4-hydroxyphenyl)-2-phenylethanone.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1-(4-hydroxyphenyl)-2-phenylethanone.

Biological Activities and Drug Development Potential

Deoxybenzoin derivatives are of significant interest in drug development due to their diverse biological activities. While specific quantitative data for 1-(4-hydroxyphenyl)-2-phenylethanone is limited in publicly available literature, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

Estrogenic Activity

Deoxybenzoins are recognized for their potential as xenoestrogens, capable of interacting with estrogen receptors (ER α and ER β). The estrogenic effects of substituted deoxybenzoin derivatives have been evaluated. For instance, certain 2'-substituted deoxybenzoins have been shown to increase the proliferation of ER α -positive MCF-7 cells with EC₅₀ values in the range of 1-12 μ M.[1][2][3] Conversely, these compounds induced apoptosis in ER β -positive PC3 cells with IC₅₀ values between 1-5 μ M.[1][2][3] Molecular docking studies suggest that these compounds can bind to the ligand-binding domains of both ER α and ER β .[1][3]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a general procedure to determine the binding affinity of a test compound to the estrogen receptor.

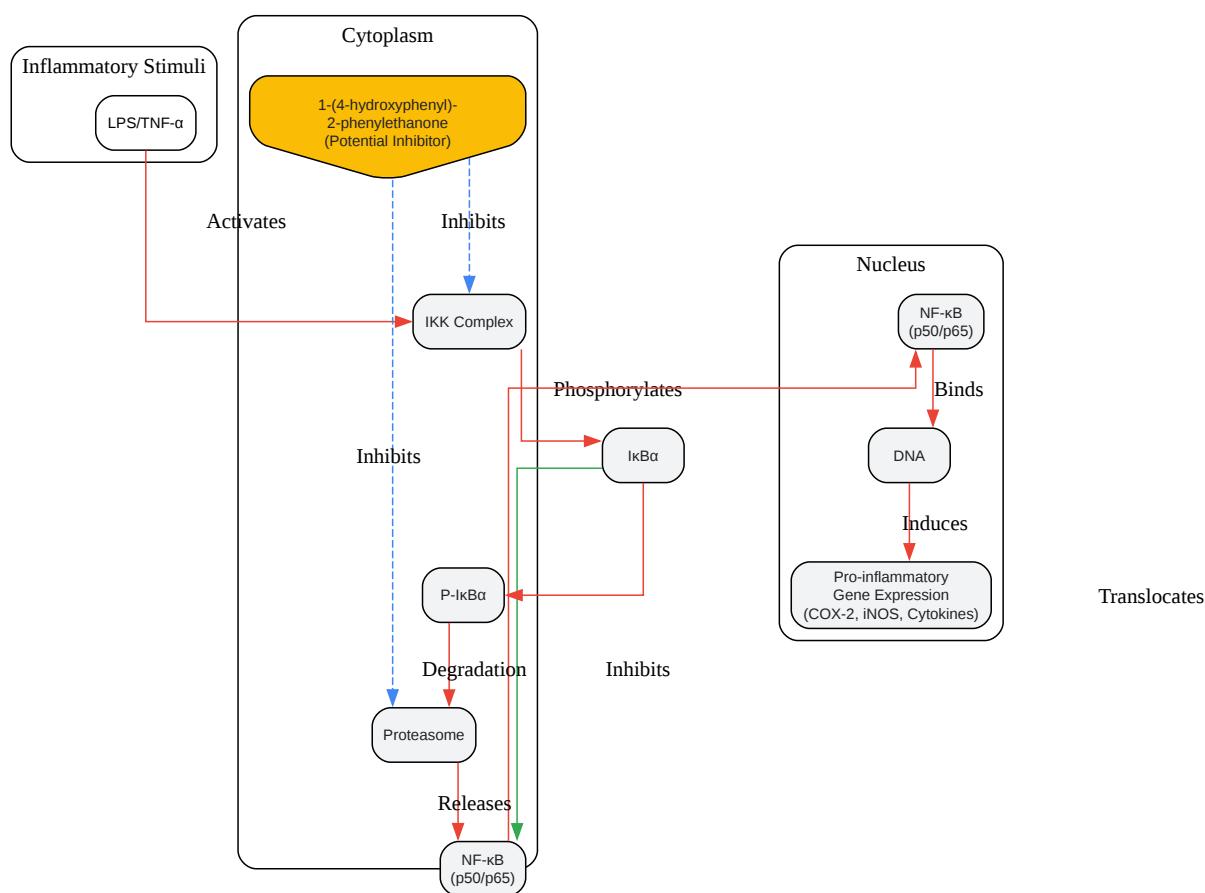
Materials:

- Rat uterine cytosol (source of estrogen receptors)
- [³H]-17 β -estradiol (radiolabeled ligand)
- Test compound (1-(4-hydroxyphenyl)-2-phenylethanone)
- TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
- Dextran-coated charcoal (DCC) suspension
- Scintillation cocktail and counter

Procedure:

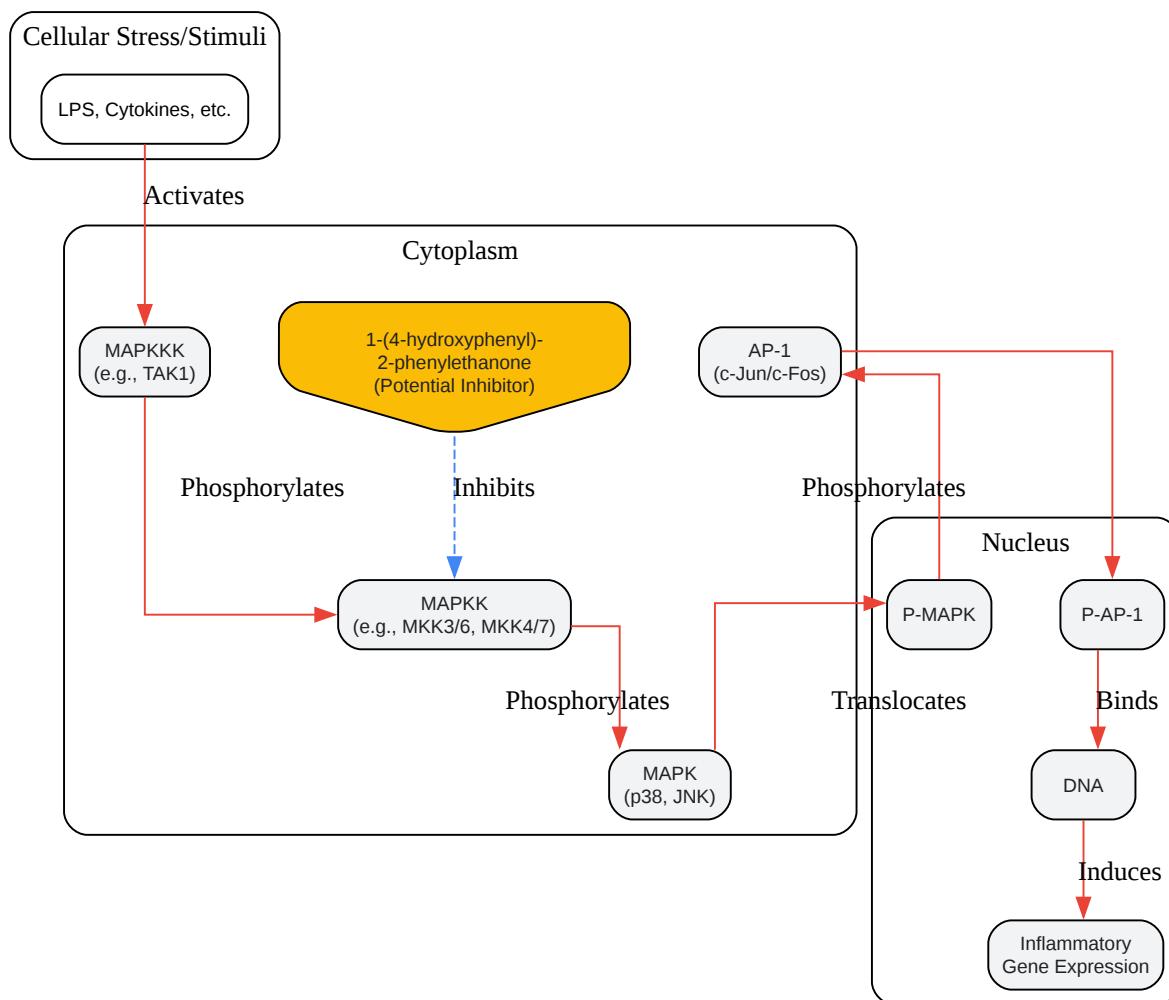
- Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in TEDG buffer. The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
- Binding Assay:
 - In assay tubes, a fixed amount of uterine cytosol and a single concentration of [³H]-17 β -estradiol (e.g., 0.5-1.0 nM) are incubated with increasing concentrations of the test compound.
 - Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol) are included.
- Incubation: The tubes are incubated at 4 °C for 18-24 hours to reach equilibrium.
- Separation of Bound and Free Ligand: Dextran-coated charcoal is added to each tube to adsorb the unbound [³H]-17 β -estradiol. The tubes are centrifuged, and the supernatant containing the receptor-bound radioligand is collected.
- Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.
- Data Analysis: A competitive binding curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17 β -estradiol) is determined. The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.

Anti-inflammatory Activity


Chalcones and other related phenolic compounds are known to possess anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. While specific IC₅₀ values for 1-(4-hydroxyphenyl)-2-phenylethanone in anti-inflammatory assays are not readily available, related compounds have demonstrated

significant activity. For example, some flavonoids show anti-inflammatory effects with IC_{50} values in the low micromolar range in in-vitro assays.

Signaling Pathways in Inflammation:


The anti-inflammatory effects of many phenolic compounds are attributed to their ability to inhibit the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

NF- κ B Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the MAPK signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

A common and straightforward method to screen for anti-inflammatory activity is the inhibition of protein (albumin) denaturation assay.

Materials:

- Bovine serum albumin (BSA) or egg albumin
- Phosphate buffered saline (PBS, pH 6.4)
- Test compound (1-(4-hydroxyphenyl)-2-phenylethanone)
- Diclofenac sodium (standard drug)
- Spectrophotometer

Procedure:

- Reaction Mixture Preparation:
 - Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2.0 mL of various concentrations of the test compound.
 - A control group is prepared with 2.0 mL of distilled water instead of the test compound.
 - A standard group is prepared with 2.0 mL of various concentrations of diclofenac sodium.
- Incubation: The mixtures are incubated at 37 °C for 20 minutes, followed by heating at 70 °C for 5 minutes.
- Measurement: After cooling, the absorbance (turbidity) of the solutions is measured at 660 nm.
- Calculation: The percentage inhibition of protein denaturation is calculated using the formula:
 - $$\% \text{ Inhibition} = [(\text{Absorbance of Control} - \text{Absorbance of Test}) / \text{Absorbance of Control}] \times 100$$

- Data Analysis: The IC₅₀ value is determined by plotting the percentage inhibition against the concentration of the test compound.

Conclusion

1-(4-hydroxyphenyl)-2-phenylethanone is a versatile chemical entity with a foundation in the biologically active class of deoxybenzoins. Its synthesis is well-established through classic organic reactions, and its potential biological activities, particularly in the realms of estrogenic and anti-inflammatory effects, make it a compound of interest for further investigation in drug discovery. The provided protocols and pathway diagrams offer a framework for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate the specific quantitative biological activities and precise mechanisms of action of 1-(4-hydroxyphenyl)-2-phenylethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Estrogenic effect of three substituted deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-(4-hydroxyphenyl)-2-phenylethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184925#synonyms-for-1-4-hydroxyphenyl-2-phenylethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com